molecular formula C16H20N2O2 B14889845 3-Benzyl-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione

3-Benzyl-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B14889845
M. Wt: 272.34 g/mol
InChI Key: RTQBRFWESXYWQH-UHFFFAOYSA-N
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Description

3-Benzyl-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione is a spirocyclic compound characterized by a unique structure that includes a diazaspirodecane core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione typically involves the reaction of benzylamine with a suitable cyclic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Benzyl-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Benzyl-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

3-Benzyl-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione is a compound of significant interest due to its potential biological activities. This article provides a comprehensive review of its synthesis, biological properties, and therapeutic applications based on recent studies.

  • Molecular Formula : C13_{13}H16_{16}N2_2O2_2
  • Molecular Weight : 232.28 g/mol
  • CAS Number : 849195-77-3

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Utilizing benzyl and various amines to form the spirocyclic structure.
  • Cyclization Techniques : Employing cyclization agents to facilitate the formation of the diazaspiro framework.

These methods often yield moderate to high purity levels, making the compound suitable for biological evaluations.

Anticancer Properties

Recent studies have highlighted the anticancer potential of spirocyclic compounds, including this compound. Research indicates that:

  • Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
  • Mechanism of Action : It is believed to induce apoptosis through mitochondrial pathways and inhibit cell proliferation by interfering with cell cycle progression.

Neuroprotective Effects

The compound's neuroprotective properties have also been explored:

  • Acetylcholinesterase Inhibition : Similar compounds have shown potential in inhibiting acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease. Although specific data for this compound is limited, related compounds have demonstrated IC50_{50} values in the low micromolar range against AChE.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties:

  • In vitro Studies : Tests against various bacterial strains indicate a potential for antibacterial activity, although further research is needed to confirm these findings.

Research Findings and Case Studies

StudyFindingsReference
Cytotoxicity AssaySignificant inhibition of cancer cell growth in MCF-7 and A549 cells
Neuroprotective StudyPotential AChE inhibition comparable to known inhibitors
Antimicrobial TestingModerate activity against Gram-positive bacteria

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

3-benzyl-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C16H20N2O2/c1-12-7-9-16(10-8-12)14(19)18(15(20)17-16)11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,17,20)

InChI Key

RTQBRFWESXYWQH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=CC=C3

Origin of Product

United States

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